

physicochemical properties of 4-Bromo-2-fluoromandelic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-fluoromandelic acid

Cat. No.: B1597932

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An In-Depth Technical Guide to the Physicochemical Properties of **4-Bromo-2-fluoromandelic Acid**

Executive Summary

4-Bromo-2-fluoromandelic acid (CAS No. 668970-55-6) is a highly functionalized chiral building block of significant interest to the pharmaceutical and materials science sectors.^{[1][2][3]} Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, coupled with the α -hydroxy carboxylic acid moiety, offers a versatile platform for synthetic transformations. The strategic placement of these halogens can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding interactions, making it a valuable precursor for novel therapeutic agents and advanced materials.^[4] This guide provides a comprehensive analysis of the core physicochemical properties of **4-Bromo-2-fluoromandelic acid**, outlines robust protocols for their experimental determination, and discusses the implications of these properties for its application in drug discovery and development.

Chemical Identity and Structural Analysis

A precise understanding of the molecule's identity is the foundation for all subsequent scientific investigation. The key identifiers and structural features are summarized below.

Compound Identification

Identifier	Value	Source
Compound Name	4-Bromo-2-fluoromandelic acid	[5]
CAS Number	668970-55-6	[2][5]
Molecular Formula	C ₈ H ₆ BrFO ₃	[2]
Molecular Weight	249.04 g/mol	[2]
InChI Key	FAMRTHHQYMFCBD-UHFFFAOYNA-N	[5]
Physical Form	Solid	[5]
Purity (Typical)	≥99.0%	[5]

Structural Features

4-Bromo-2-fluoromandelic acid is a derivative of mandelic acid characterized by:

- A Chiral Center: The α -carbon, bonded to the hydroxyl and carboxyl groups, is a stereocenter. This allows for the existence of (R)- and (S)-enantiomers, which is critically important in drug development where stereoisomers often exhibit different pharmacological and toxicological profiles.
- An Aromatic Ring: The phenyl group is substituted with two halogen atoms.
- Halogen Substituents:
 - A fluorine atom at the C2 (ortho) position. Fluorine's high electronegativity can influence the acidity of the carboxylic acid and hydroxyl groups through inductive effects and alter the molecule's binding properties.
 - A bromine atom at the C4 (para) position. The bromine atom serves as a key synthetic handle, acting as an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Heck), enabling further molecular elaboration.[1]

Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior, from reaction kinetics to physiological absorption and distribution.

Property	Value / Expected Range	Significance in Drug Development
Melting Point (°C)	Data not available; requires experimental determination. Expected to be a high-melting solid based on related structures. [6] [7]	Defines solid-state stability, purity, and is critical for formulation and processing.
Boiling Point (°C)	Not applicable; likely to decompose upon heating before boiling. [8]	High polarity and thermal lability preclude standard boiling point determination.
Solubility	Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). [6]	Governs choice of reaction solvents, purification methods, and is a key factor in bioavailability.
Acidity Constant (pKa)	Data not available; requires experimental determination. Estimated to be ~3-4.	Influences solubility at different pH values (e.g., in the gastrointestinal tract) and receptor binding interactions.

Experimental Determination of Key Properties

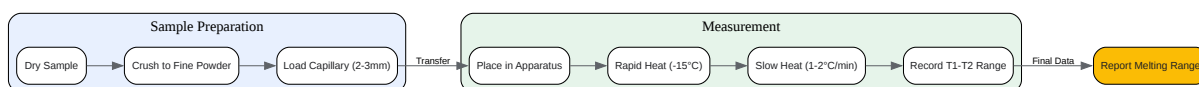
For researchers handling this compound, direct experimental verification of its properties is essential. The following sections provide standardized, field-proven protocols.

Melting Point Determination (Capillary Method)

Causality: The melting point is a measure of the energy required to overcome crystal lattice forces. A sharp, defined melting range is a primary indicator of high purity. This protocol is a standard pharmacopeial method for its simplicity and accuracy.

Methodology:

- **Sample Preparation:** Ensure the **4-Bromo-2-fluoromandelic acid** sample is thoroughly dried to remove any residual solvent. Gently crush the solid into a fine powder.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder, forcing a small amount of sample in. Pack the sample into the sealed end of the tube by tapping or dropping it through a long glass tube. A packed column of 2-3 mm is ideal.
- **Instrumentation:** Place the loaded capillary into a calibrated melting point apparatus.
- **Measurement:**
 - Heat the apparatus rapidly to a temperature approximately 15°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).
- **Reporting:** The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (<2°C).



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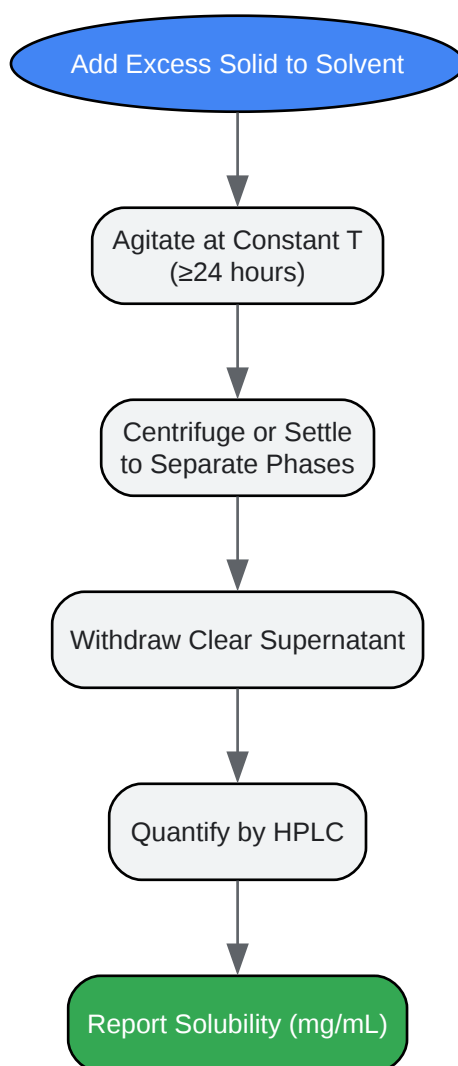
Workflow for Melting Point Determination

Solubility Profile (Shake-Flask Method)

Causality: This method, based on OECD Guideline 105, is the gold standard for determining the saturation solubility of a compound in a given solvent. It ensures that a true equilibrium is reached between the solid and dissolved states, providing a thermodynamically stable value crucial for formulation and biopharmaceutical classification.

Methodology:

- **System Preparation:** To a series of vials, add a known volume (e.g., 10 mL) of the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol).
- **Sample Addition:** Add an excess amount of **4-Bromo-2-fluoromandelic acid** to each vial. The excess solid should be clearly visible to ensure saturation.
- **Equilibration:** Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. A preliminary study should confirm that equilibrium is reached within this timeframe.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to pellet the solid.
- **Sampling and Analysis:** Carefully withdraw a clear aliquot of the supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Reporting:** Report the solubility in units of mg/mL or mol/L for each solvent at the specified temperature.



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Workflow for Shake-Flask Solubility Determination

Acidity Constant (pKa) by Potentiometric Titration

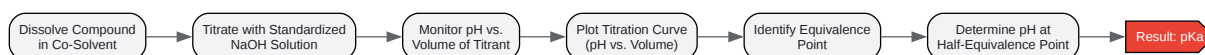
Causality: The pKa is the pH at which a compound's ionizable group is 50% protonated and 50% deprotonated. For a carboxylic acid, this value dictates its charge state, which in turn affects its solubility, permeability, and interactions with biological targets. Potentiometric titration is a direct and reliable method for measuring this fundamental property.

Methodology:

- **Solution Preparation:** Accurately weigh a known amount of **4-Bromo-2-fluoromandelic acid** and dissolve it in a suitable solvent system, typically a co-solvent like methanol/water to

ensure solubility throughout the titration.

- **Titration Setup:** Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the solution's pH.
- **Titration:** Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator or a burette. Record the pH of the solution after each addition.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point—the pH at which half of the volume of titrant required to reach the equivalence point (the point of steepest inflection) has been added.
- **Reporting:** Report the determined pKa value, specifying the temperature and solvent system used.



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Workflow for pKa Determination by Titration

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and is the primary tool for quality control.

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the α-proton (methine), the hydroxyl proton, and the carboxylic acid proton. The coupling patterns of the aromatic protons will be complex due to splitting from each other and from the ¹⁹F nucleus.
- **¹³C NMR:** The carbon spectrum will confirm the presence of eight distinct carbon environments, including the carbonyl carbon of the carboxylic acid, the α-carbon, and the six aromatic carbons.

- ^{19}F NMR: A singlet is expected for the fluorine atom, though long-range couplings may be observed. This technique is highly sensitive and useful for purity assessment in fluorinated compounds.
- Infrared (IR) Spectroscopy: Key absorption bands are expected for the O-H stretch of the carboxylic acid (broad, $\sim 2500\text{--}3300\text{ cm}^{-1}$), the C=O stretch of the carbonyl group ($\sim 1700\text{--}1750\text{ cm}^{-1}$), the C-O stretch, and aromatic C-H and C=C vibrations.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak. A key feature will be the isotopic pattern of bromine (^{79}Br and ^{81}Br are present in a $\sim 1:1$ ratio), resulting in two peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate.

- Hazard Identification: **4-Bromo-2-fluoromandelic acid** is classified with the following hazards:
 - H302: Harmful if swallowed.[\[2\]](#)
 - H315: Causes skin irritation.[\[2\]](#)
 - H319: Causes serious eye irritation.[\[2\]](#)
 - H335: May cause respiratory irritation.[\[2\]](#)
- Recommended Precautions:
 - Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[\[9\]](#)
 - Handling: Avoid breathing dust.[\[2\]](#) Minimize dust generation and accumulation.[\[10\]](#) Wash hands thoroughly after handling.

- Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.

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- To cite this document: BenchChem. [physicochemical properties of 4-Bromo-2-fluoromandelic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597932#physicochemical-properties-of-4-bromo-2-fluoromandelic-acid]

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